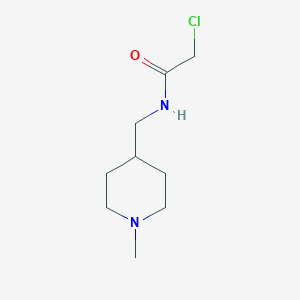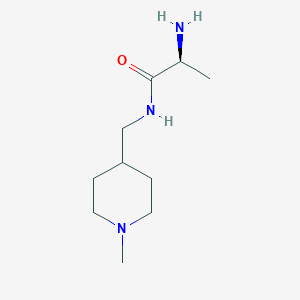![molecular formula C9H9ClN4 B7861265 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline](/img/structure/B7861265.png)
9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol. This compound belongs to the class of triazoloquinazolines, which are characterized by their fused triazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable amine with a chloro-substituted quinazoline derivative in the presence of a cyclization agent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazoloquinazoline ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for efficient and controlled synthesis on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways. It may be used as a tool to investigate the mechanisms of action of related compounds.
Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline: This compound lacks the chlorine atom present in 9-Chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline, leading to differences in reactivity and biological activity.
9-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline:
Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
9-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-6-3-1-2-4-7(6)13-9-11-5-12-14(8)9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLWLOPCOCGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
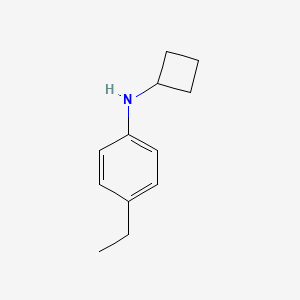
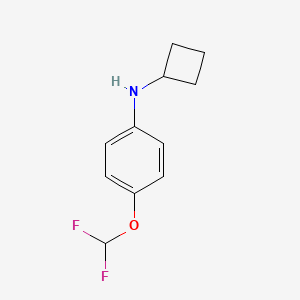
![4-[(cyclobutylamino)methyl]-N,N-dimethylaniline](/img/structure/B7861211.png)
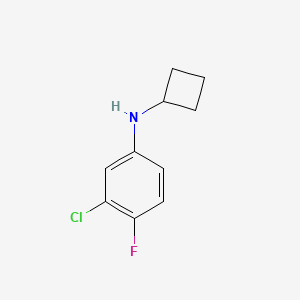
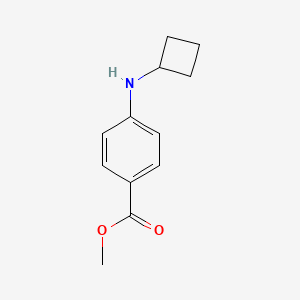
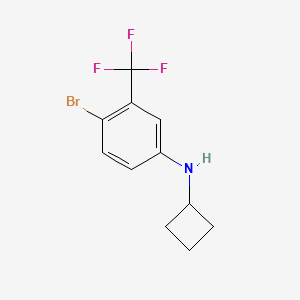
![N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine](/img/structure/B7861226.png)
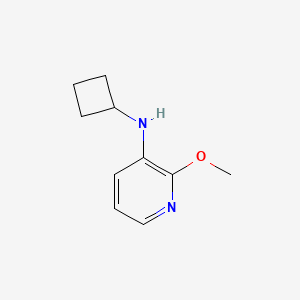
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine](/img/structure/B7861255.png)
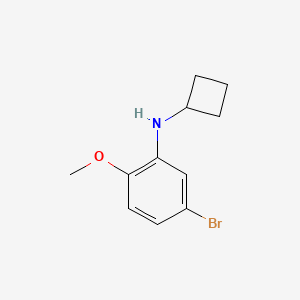
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7861273.png)
![[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine](/img/structure/B7861276.png)
